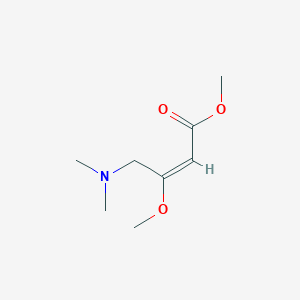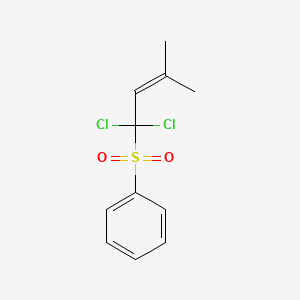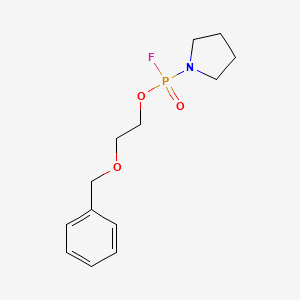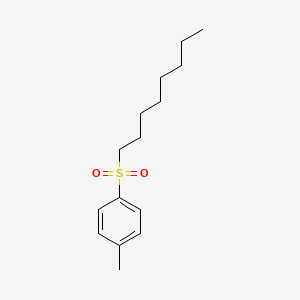
methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate is an organic compound that features a dimethylamino group, a methoxy group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate can be synthesized through a base-catalyzed Michael addition reaction. This involves the reaction of dimethylamine with methyl 3-methoxyacrylate under basic conditions. The reaction is typically carried out in a solvent-free environment, which aligns with green chemistry principles .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis routes. These routes are designed to maximize yield and purity while minimizing environmental impact. The use of catalytic amounts of base and solvent recovery techniques are common practices to enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amines.
Aplicaciones Científicas De Investigación
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis. These interactions can influence various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another compound with a dimethylamino group and ester functionality, used as a green solvent.
Dimethylaminoethyl methacrylate: A compound with similar functional groups, used in polymer chemistry.
Uniqueness
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Its combination of a dimethylamino group and a methoxy group in an ester framework makes it versatile for various applications in synthesis and research.
Propiedades
Número CAS |
86242-41-3 |
|---|---|
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate |
InChI |
InChI=1S/C8H15NO3/c1-9(2)6-7(11-3)5-8(10)12-4/h5H,6H2,1-4H3/b7-5+ |
Clave InChI |
BUTXFWOZFVEDCZ-FNORWQNLSA-N |
SMILES isomérico |
CN(C)C/C(=C\C(=O)OC)/OC |
SMILES canónico |
CN(C)CC(=CC(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14421934.png)



![4-Methyl-2-[(2-methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421958.png)
![N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine](/img/structure/B14421961.png)



![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol](/img/structure/B14421993.png)
![4-[2-(Dimethylamino)ethoxy]benzene-1,2-dicarbonitrile](/img/structure/B14421995.png)
![2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421996.png)


